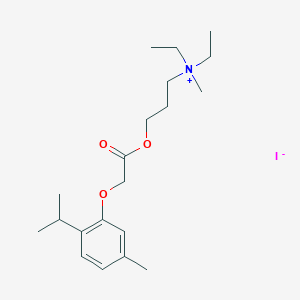
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is a quaternary ammonium compound with the molecular formula C20-H34-N-O3.I and a molecular weight of 463.45 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate typically involves the quaternization of tertiary amines with halocarbons. This process can be achieved through the reaction of diethyl(3-hydroxypropyl)methylamine with iodomethane in the presence of a suitable solvent . The reaction conditions often include heating the mixture to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings.
化学反应分析
Types of Reactions
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: Hofmann elimination is a notable reaction for quaternary ammonium salts, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiolates or alkoxides, under mild conditions.
Hofmann Elimination: This reaction typically requires the use of silver hydroxide or silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.
Major Products
Substitution Reactions: The major products are the substituted ammonium salts.
Elimination Reactions: The primary product is an alkene, along with a tertiary amine byproduct.
科学研究应用
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
作用机制
The mechanism of action of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the lipid bilayer of bacterial cell membranes, leading to cell lysis and death . This compound targets the cell membrane integrity, making it effective against a broad spectrum of microorganisms.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Iodide: Commonly used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with a thymyloxyacetate moiety. This combination enhances its antimicrobial efficacy and makes it suitable for specialized applications in both research and industry.
属性
CAS 编号 |
32305-38-7 |
|---|---|
分子式 |
C20H34INO3 |
分子量 |
463.4 g/mol |
IUPAC 名称 |
diethyl-methyl-[3-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]oxypropyl]azanium;iodide |
InChI |
InChI=1S/C20H34NO3.HI/c1-7-21(6,8-2)12-9-13-23-20(22)15-24-19-14-17(5)10-11-18(19)16(3)4;/h10-11,14,16H,7-9,12-13,15H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
RFDGTOLGNVEJPO-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CCCOC(=O)COC1=C(C=CC(=C1)C)C(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


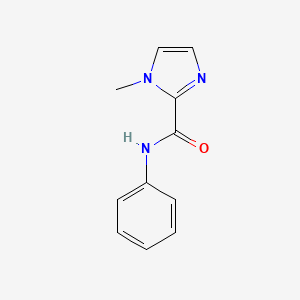
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
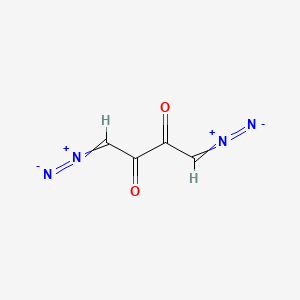
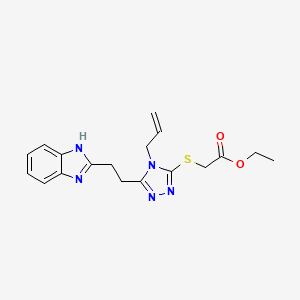
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
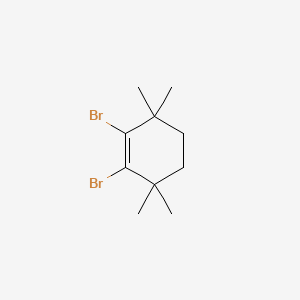
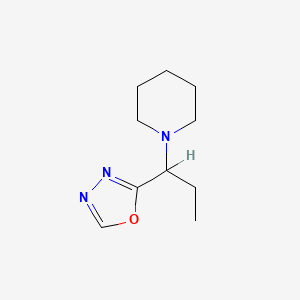
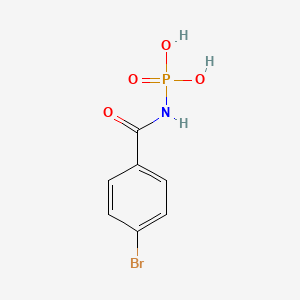
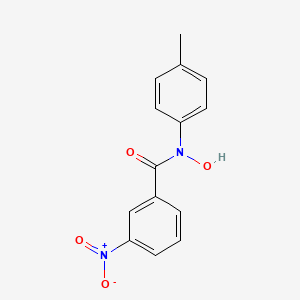
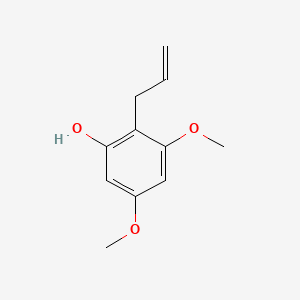

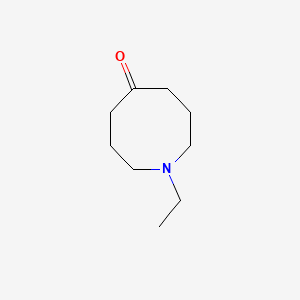
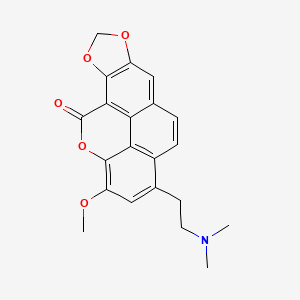
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
